N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
“N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that features a chlorobenzyl group, a pyridazinyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with a suitable reagent to form the pyridazinyl core.
Thioacetamide formation:
Chlorobenzyl attachment: The final step could involve the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thioacetamide moiety.
Reduction: Reduction reactions could potentially modify the pyridazinyl or pyridinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide analogs: Compounds with similar structures but different substituents.
Other thioacetamide derivatives: Compounds with the thioacetamide moiety but different aromatic groups.
Pyridazinyl compounds: Compounds with the pyridazinyl core but different functional groups.
Uniqueness
The uniqueness of “this compound” would lie in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-15-4-2-1-3-14(15)11-21-17(24)12-25-18-6-5-16(22-23-18)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUDWZKBKUONES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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